molecular formula C8H11BO3 B11749649 (2-(1-Hydroxyethyl)phenyl)boronic acid

(2-(1-Hydroxyethyl)phenyl)boronic acid

Cat. No.: B11749649
M. Wt: 165.98 g/mol
InChI Key: GBNZNXBQRFJCLN-UHFFFAOYSA-N
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Description

(2-(1-Hydroxyethyl)phenyl)boronic acid is an organic compound with the molecular formula C8H11BO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Hydroxyethyl)phenyl)boronic acid typically involves the reaction of 2-bromo-1-phenylethanol with a boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(1-Hydroxyethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane, room temperature.

    Reduction: Sodium borohydride, methanol, room temperature.

    Substitution: Palladium catalyst, potassium carbonate, inert atmosphere, elevated temperature.

Major Products Formed

    Oxidation: 2-(1-Oxoethyl)phenylboronic acid.

    Reduction: 2-(1-Hydroxyethyl)phenylboronic acid (if starting from a different oxidation state).

    Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura coupling.

Scientific Research Applications

(2-(1-Hydroxyethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(1-Hydroxyethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing technologies . The boronic acid group interacts with the active site of enzymes, forming a stable complex that inhibits enzyme activity. This interaction is also used in the design of sensors for detecting sugars and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.

    (2-(1-Methoxyethyl)phenyl)boronic acid: Contains a methoxy group instead of a hydroxyl group, which affects its reactivity and solubility.

    (2-(1-Hydroxyethyl)phenyl)boronic ester: An ester derivative that is more stable but less reactive than the free boronic acid.

Uniqueness

(2-(1-Hydroxyethyl)phenyl)boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid group. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to form stable complexes with diols and other nucleophiles also sets it apart from other boronic acids .

Properties

Molecular Formula

C8H11BO3

Molecular Weight

165.98 g/mol

IUPAC Name

[2-(1-hydroxyethyl)phenyl]boronic acid

InChI

InChI=1S/C8H11BO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10-12H,1H3

InChI Key

GBNZNXBQRFJCLN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C(C)O)(O)O

Origin of Product

United States

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